molecular formula C21H22FN5O3 B4507797 ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate

Cat. No.: B4507797
M. Wt: 411.4 g/mol
InChI Key: RSISPSRVXLLXPG-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.17066774 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity and cytotoxicity, showing promising activity against Mycobacterium tuberculosis GyrB ATPase assay and DNA gyrase super coiling assay without cytotoxic effects at studied concentrations (Jeankumar et al., 2013).

Structural Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a product from ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was analyzed. The study provided insights into the molecular conformation, revealing the piperazine ring adopts a chair conformation (Faizi et al., 2016).

Antimicrobial and Biological Activities

Microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei demonstrated antimicrobial, antilipase, and antiurease activities, highlighting the compound's potential in developing new therapeutic agents (Başoğlu et al., 2013).

Inhibition of Mycobacterium Tuberculosis DNA GyrB

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives were designed and screened for their inhibition activity against Mycobacterium tuberculosis DNA GyrB, showing significant antitubercular activity and stability in eukaryotic cells without cytotoxicity, suggesting their potential as promising inhibitors (Reddy et al., 2014).

Mechanism of Action

The mechanism of action of a compound in a biological system is highly dependent on the specific system and the exact structure of the compound. Without specific studies on this compound, any discussion of its mechanism of action would be purely speculative .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and the specific context in which it’s used. Without specific data, it’s impossible to provide a detailed safety profile .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. If it exhibits promising activity in preliminary studies, it could be a candidate for further development and optimization .

Properties

IUPAC Name

ethyl 4-[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-2-30-21(29)26-13-11-25(12-14-26)20(28)16-15-23-27(18-8-4-3-7-17(18)22)19(16)24-9-5-6-10-24/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSISPSRVXLLXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate
Reactant of Route 3
ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate
Reactant of Route 4
ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate
Reactant of Route 5
ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate
Reactant of Route 6
ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate

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